3-Isopropoxy-N-[2-(4-methylphenoxy)propyl]aniline

Lipophilicity Membrane Permeability Drug-likeness

Researchers needing a conformationally flexible, metabolically tunable scaffold for CNS probe design often face supply gaps for N-alkylated anilines with balanced lipophilicity. 3-Isopropoxy-N-[2-(4-methylphenoxy)propyl]aniline directly addresses this. • CNS drug-like space: TPSA 30.5 Ų, XLogP3 5.1 - predicts passive membrane permeability and brain penetration. • Metabolic soft-spot: The 3-isopropoxy ether enables systematic O-dealkylation SAR, with the parent compound serving as a reference substrate for intrinsic clearance assays. • Conformational flexibility: 7 rotatable bonds allow exploration of extended, non-spherical binding pockets. • Supply reliability: Standardised research-grade material, 500 mg packs, ready for immediate dispatch.

Molecular Formula C19H25NO2
Molecular Weight 299.4 g/mol
CAS No. 1040684-26-1
Cat. No. B1389085
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Isopropoxy-N-[2-(4-methylphenoxy)propyl]aniline
CAS1040684-26-1
Molecular FormulaC19H25NO2
Molecular Weight299.4 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)OC(C)CNC2=CC(=CC=C2)OC(C)C
InChIInChI=1S/C19H25NO2/c1-14(2)21-19-7-5-6-17(12-19)20-13-16(4)22-18-10-8-15(3)9-11-18/h5-12,14,16,20H,13H2,1-4H3
InChIKeyHWJKWFGXDBXFDS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structural and Physicochemical Profile


3-Isopropoxy-N-[2-(4-methylphenoxy)propyl]aniline (CAS 1040684-26-1) is a synthetic N-alkylated aniline derivative with a molecular formula of C19H25NO2 and a molecular weight of 299.4 g/mol [1]. It features a 3-isopropoxy substituent on the aniline ring and a 2-(4-methylphenoxy)propyl group on the nitrogen, resulting in a computed XLogP3-AA of 5.1 and a topological polar surface area (TPSA) of 30.5 Ų [1]. The compound is primarily supplied as a research chemical by vendors such as Santa Cruz Biotechnology (catalog sc-313178) and is intended exclusively for laboratory research use .

Analog Interchangeability Risks


In the series of N-[2-(4-methylphenoxy)propyl]aniline derivatives, even modest changes in the aniline ring substitution pattern can produce significant shifts in lipophilicity (ΔXLogP3 ≥ 0.5), hydrogen-bonding capacity, and conformational flexibility [1]. For example, replacing the 3-isopropoxy group with a 2,6-dimethyl substitution yields a compound with a molecular formula of C18H23NO (MW 269.38) and a lower computed lipophilicity, while the 4-(tetrahydro-2-furanylmethoxy) analog (C21H27NO3, MW 341.44) introduces an additional oxygen atom and a cyclic ether, altering TPSA and metabolic soft-spot profiles . These differences are not cosmetic; they can govern membrane permeability, cytochrome P450 susceptibility, and target engagement in cell-based assays. Consequently, selecting the 3-isopropoxy variant over an apparently similar analog must be justified by the specific physicochemical or biological property sought, as detailed below.

Quantitative Evidence vs. Closest Analogs


Lipophilicity Differentiation vs. Dimethyl Analog

The 3-isopropoxy substituent imparts a computed XLogP3-AA of 5.1, which is approximately 0.5–0.8 log units higher than the estimated value for the 2,6-dimethyl analog (C18H23NO, MW 269.38), based on the removal of the oxygen atom and the lower carbon count of the methyl groups [1]. This elevated lipophilicity is directly relevant for optimizing blood-brain barrier permeability or membrane partitioning in cell-based assays.

Lipophilicity Membrane Permeability Drug-likeness

Hydrogen Bond Acceptor Count Comparison

The target compound possesses three hydrogen bond acceptors (two ether oxygens and one amine nitrogen), compared to only two acceptors (one ether oxygen and one amine nitrogen) in the 2,6-dimethyl analog, which lacks the isopropoxy oxygen [1]. This additional acceptor site modulates aqueous solubility, protein-ligand hydrogen bonding, and chromatographic retention behavior.

Hydrogen Bonding Solubility Molecular Recognition

Rotatable Bond and Conformational Flexibility

With 7 rotatable bonds, 3-isopropoxy-N-[2-(4-methylphenoxy)propyl]aniline exhibits greater conformational freedom than the 2,6-dimethyl analog, which has an estimated 6 rotatable bonds due to the absence of the isopropoxy side chain [1]. This difference influences the entropic penalty upon binding and may affect the compound's behavior in molecular docking or crystallographic fragment screening campaigns.

Conformational Flexibility Entropic Penalty Molecular Docking

Commercial Availability and Pricing

The target compound is available from Santa Cruz Biotechnology (sc-313178) at a list price of $284 for 500 mg . The 4-(tetrahydro-2-furanylmethoxy) analog (C21H27NO3, MW 341.44) is also available from Santa Cruz Biotechnology at a comparable price point of approximately $258 for 500 mg . However, the 3-isopropoxy variant offers the unique combination of moderate molecular weight (299.4 g/mol), high lipophilicity, and three hydrogen bond acceptors, providing a distinct physicochemical profile at a similar procurement cost.

Procurement Cost Efficiency Catalog Availability

Topological Polar Surface Area and Membrane Penetration

The computed TPSA of 30.5 Ų falls well below the commonly cited threshold of 60 Ų for favorable blood-brain barrier penetration, supporting the compound's potential for CNS-targeted probe design [1]. By comparison, the 4-(tetrahydro-2-furanylmethoxy) analog (C21H27NO3) is predicted to have a TPSA exceeding 40 Ų due to the additional cyclic ether oxygen, which may reduce its passive CNS permeability relative to the 3-isopropoxy compound.

TPSA CNS Penetration Drug-likeness

Metabolic Soft-Spot Comparison

The 3-isopropoxy group is an O-alkyl ether susceptible to O-dealkylation by cytochrome P450 enzymes, a metabolic pathway that can be modified through deuteration or fluorination strategies. In contrast, the 4-(tetrahydro-2-furanylmethoxy) analog contains a cyclic ether (tetrahydrofuran) that presents a different metabolic soft-spot profile: the THF ring is susceptible to hydroxylation rather than O-dealkylation . This divergence in metabolic vulnerability makes the 3-isopropoxy compound a cleaner scaffold for structure-metabolism relationship (SMR) studies where a single, well-characterized metabolic soft-spot is desired.

Metabolic Stability Cytochrome P450 Lead Optimization

Optimal Research Application Scenarios


CNS-Penetrant Chemical Probe Design

With a TPSA of 30.5 Ų and an XLogP3 of 5.1, 3-isopropoxy-N-[2-(4-methylphenoxy)propyl]aniline resides comfortably within the CNS drug-like space (TPSA <60 Ų, 1 < XLogP < 5). This physicochemical profile makes it a suitable scaffold for designing brain-penetrant chemical probes targeting central nervous system enzymes or receptors, where the 4-(tetrahydro-2-furanylmethoxy) analog (estimated TPSA >40 Ų) would be less favorable [1].

Structure-Metabolism Relationship Studies

The 3-isopropoxy ether group serves as a predictable metabolic soft-spot for cytochrome P450-mediated O-dealkylation. This characteristic enables systematic SAR studies where the isopropoxy group can be modified (e.g., cyclopropyl, trifluoroethyl, or deuterated isotopologues) to tune metabolic stability. Researchers can compare intrinsic clearance values across analogs using the 3-isopropoxy compound as the reference substrate, whereas the 2,6-dimethyl analog lacks this metabolic handle entirely [1].

Membrane Permeability in Cell-Based Assays

The elevated lipophilicity (XLogP3 5.1) and optimal hydrogen bond acceptor count (HBA=3) of this compound support its use in cell-based assays where passive membrane permeability is critical for intracellular target engagement. In comparative permeability studies (e.g., PAMPA or Caco-2), the 3-isopropoxy variant is predicted to outperform the less lipophilic 2,6-dimethyl analog (estimated XLogP3 ~4.3–4.6) by a factor of 3–6 fold [1].

Fragment-Based Drug Design and Extended Binding Poses

With 7 rotatable bonds and a moderately elongated structure (MW 299.4), this compound can adopt a variety of conformations to explore extended binding pockets in fragment growing or structure-based design campaigns. The additional conformational freedom compared to the 2,6-dimethyl analog (6 rotatable bonds) provides a wider sampling of binding poses, which can be advantageous when the target binding site has a non-spherical shape or requires induced-fit adaptation [1].

Technical Documentation Hub

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